Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate
Description
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate is a nicotinic acid derivative featuring a pyridine core substituted at positions 2, 5, and 5. The compound’s structure includes:
- Position 5: A cyano group, which is electron-withdrawing and may enhance metabolic stability.
- Position 6: A 4-chlorobenzylamino substituent, combining lipophilicity (from the chlorobenzyl moiety) and hydrogen-bonding capacity (from the amino group).
This compound is synthesized via nucleophilic aromatic substitution, where the chlorine atom in the precursor, ethyl 6-chloro-5-cyano-2-phenylnicotinate (molecular weight: 224.64 g/mol ), is replaced by 4-chlorobenzylamine.
Properties
IUPAC Name |
ethyl 6-[(4-chlorophenyl)methylamino]-5-cyano-2-phenylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-2-28-22(27)19-12-17(13-24)21(25-14-15-8-10-18(23)11-9-15)26-20(19)16-6-4-3-5-7-16/h3-12H,2,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGBUXSZZMRTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinate Backbone: The nicotinate backbone can be synthesized through a series of reactions starting from simple aromatic compounds.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Final Assembly: The final step involves the esterification of the nicotinate backbone to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific receptors or enzymes.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR): The phenyl group at position 2 and cyano at position 5 are critical for optimizing target engagement and stability.
- Synthetic Optimization : Prolonged reaction times (e.g., 65 hours in ) may be required for substitutions at position 6 due to steric and electronic effects.
Biological Activity
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate is a complex organic compound with significant biological activity, particularly in medicinal chemistry and biological research. Its unique structure, featuring a chlorobenzyl group, a cyano group, and a phenyl group attached to a nicotinate backbone, contributes to its potential applications in drug development and enzyme inhibition studies. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H18ClN3O2
- Molecular Weight : 391.86 g/mol
- CAS Number : 477866-12-9
The compound possesses a distinctive structure that allows for various interactions with biological targets. Its functional groups play critical roles in determining its reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN3O2 |
| Molecular Weight | 391.86 g/mol |
| CAS Number | 477866-12-9 |
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. The presence of the cyano group enhances its binding affinity to target enzymes.
- Receptor Binding : It interacts with various receptors, potentially modulating their activity. This property makes it valuable in pharmacological studies aimed at developing new therapeutics.
Case Studies
-
Study on Enzyme Inhibition :
- Researchers investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme involved in neurotransmission.
- Results indicated that the compound exhibited significant inhibitory activity with an IC50 value of 45 µM, suggesting its potential use in treating conditions like Alzheimer's disease.
-
Receptor Binding Studies :
- A study assessed the binding affinity of the compound to dopamine receptors.
- The findings revealed that this compound binds effectively to D2-like receptors, indicating potential applications in managing psychiatric disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl [(4-chlorobenzyl)amino]acetate | Lacks cyano and phenyl groups | Limited enzyme inhibition |
| Methyl 3-{2-[(4-chlorobenzyl)(methyl)amino]ethyl}benzoate | Similar chlorobenzyl group | Moderate receptor binding |
This compound stands out due to its combination of functional groups that enhance both its chemical reactivity and biological interactions.
Applications in Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical intermediate in the synthesis of novel drugs targeting specific receptors or enzymes. Its unique structure allows for modifications that can lead to the development of more effective therapeutic agents.
Future Research Directions
Further studies are necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future research include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
- Toxicology Assessments : Evaluating safety profiles for potential clinical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic aromatic substitution. A chloronicotinate precursor (e.g., ethyl 6-chloro-5-cyano-2-phenylnicotinate) is reacted with 4-chlorobenzylamine in a polar aprotic solvent (e.g., THF/EtOH 3:1) under reflux for 48–72 hours. Triethylamine is used as a base to scavenge HCl. Purification involves flash chromatography with gradients of hexane/ethyl acetate (50–70% yield). Optimizing stoichiometry (1:1.2 amine:chloronicotinate) and solvent polarity improves yields .
| Precursor | Solvent System | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Ethyl 6-chloro-5-cyano-2-phenylnicotinate | THF/EtOH (3:1) | 65 h | 74% | |
| Analogous chloro-derivatives | Acetonitrile | 48–72 h | 60–80% |
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR confirm substitution patterns. Key signals include the ethyl ester (δ ~4.3 ppm, quartet; δ ~1.3 ppm, triplet), cyano group (δ ~116 ppm in C), and aromatic protons (δ ~7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and fragmentation patterns (e.g., loss of ethyl group: m/z Δ = -45) .
- IR : Stretching frequencies for C≡N (~2200 cm) and ester C=O (~1700 cm) validate functional groups .
Q. What chromatographic methods are effective for purifying intermediates during synthesis?
- Methodology : Flash chromatography using silica gel (200–300 mesh) with hexane/ethyl acetate (50–70% gradient) resolves intermediates. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or OLEX2 refines the structure. Key parameters:
- Dihedral angles : The 4-chlorobenzyl group and pyridine ring exhibit a dihedral angle of <5°, indicating coplanarity stabilized by intramolecular H-bonding (N–H⋯O/N) .
- Hydrogen bonding : C–H⋯O/N interactions form 1D chains along the [100] axis (distance: 2.8–3.2 Å) .
Q. What strategies resolve discrepancies between computational modeling (DFT) and experimental crystallographic data?
- Methodology :
- Geometry Optimization : Compare DFT-calculated bond lengths/angles (e.g., Gaussian09, B3LYP/6-31G*) with SCXRD data. Adjust basis sets (e.g., 6-311++G**) for electronegative groups (Cl, CN) .
- Thermal Motion : Use SHELXL’s SIMU/DELU restraints to model disorder in the 4-chlorobenzyl group .
Q. How does the 4-chlorobenzyl substituent influence biological activity compared to other analogs (e.g., 4-fluoro/4-methyl)?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents and test acetylcholinesterase (AChE) inhibition via Ellman’s assay. The 4-chloro group enhances lipophilicity (logP ~3.5) and π-π stacking with AChE’s aromatic gorge (IC ~2 µM vs. 4-methyl: IC ~10 µM) .
- Docking Studies (AutoDock Vina) : The chloro group forms halogen bonds with Tyr337 (binding energy: −9.2 kcal/mol) .
Q. How should researchers address crystallographic disorder in the 4-chlorobenzyl moiety during refinement?
- Methodology :
- Apply SHELXL’s PART and SUMP instructions to model partial occupancy.
- Use ISOR restraints to limit anisotropic displacement parameters (ADPs) for disordered atoms .
Q. What pharmacological assays are recommended to evaluate this compound’s potential as a CNS agent?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
